2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. Some derivatives have shown good or moderate activities against microorganisms, suggesting potential use in antimicrobial treatments (Bektaş et al., 2007).
Structural and Physicochemical Studies
- Molecular Structure Analysis : The molecular structure of derivatives of this compound has been studied. Techniques like HRMS, IR, 1H, and 13C NMR experiments were used for structural assignment, providing essential insights into their chemical properties (Wujec & Typek, 2023).
- Isomorphism and Isostructurality in Derivatives : Investigations into dihydrofuran carbonitrile derivatives related to this compound revealed coordinated compliance with chloro-methyl and bromo-methyl exchange rules, and the structures were found to be both isomorphous and isostructural. This information is vital for understanding the compound's reactivity and potential pharmaceutical applications (Swamy et al., 2020).
Biological Activity and Drug Potential
- Antibacterial and Antifungal Screening : Various derivatives have been synthesized and screened for their antibacterial and antifungal activities. Some derivatives exhibited moderate activities, indicating their potential as antibacterial and antifungal agents (Deshmukh et al., 2017).
- Lipase and α-Glucosidase Inhibition : In a study focusing on the compound's derivatives, they were screened for their lipase and α-glucosidase inhibition. Certain derivatives showed significant inhibitory activities, suggesting potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)21(28)26-9-11-27(12-10-26)22-18(14-24)25-20(30-22)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPEMYELANIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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